molecular formula C9H16O5 B3007090 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid CAS No. 1955497-88-7

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid

Cat. No.: B3007090
CAS No.: 1955497-88-7
M. Wt: 204.222
InChI Key: VKEXGIHUNWGURM-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid is a propanoic acid derivative featuring a tert-butoxy group at position 3, a methoxy group at position 2, and a methyl substituent at position 2. This compound is structurally characterized by a ketone group (3-oxo) and multiple oxygen-containing functional groups, which influence its reactivity and applications.

The tert-butoxy group is a common protecting group in organic synthesis, offering steric bulk and acid lability, while the methoxy group may enhance solubility or modulate electronic effects.

Properties

IUPAC Name

2-methoxy-2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-8(2,3)14-7(12)9(4,13-5)6(10)11/h1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEXGIHUNWGURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid, also known as a derivative of oxopropanoic acid, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Overview of the Compound

  • Chemical Structure : The compound is characterized by the presence of a tert-butoxy group, a methoxy group, and a keto group on a propanoic acid backbone.
  • Molecular Formula : C₈H₁₄O₄
  • Molecular Weight : 174.19 g/mol
  • CAS Number : 37472-52-9

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. It has been shown to:

  • Influence Cell Signaling : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism.
  • Interact with Enzymes : It may act as an enzyme inhibitor or activator, altering biochemical pathways that lead to various physiological effects.
  • Synthesis Applications : It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and polymers.

Cellular Effects

Research indicates that this compound can significantly impact cell function:

  • Cell Proliferation : Studies have shown that it can inhibit cell proliferation in certain cancer cell lines.
  • Apoptosis Promotion : The compound has been linked to the promotion of apoptosis (programmed cell death) in malignant cells, suggesting potential anticarcinogenic properties.

Antioxidant Properties

This compound exhibits antioxidant activity by donating hydrogen atoms or electrons to neutralize free radicals, which helps prevent oxidative stress in cells .

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of similar compounds, researchers observed that derivatives of oxopropanoic acids could inhibit tumor growth in vitro. The mechanism involved the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Case Study 2: Antioxidant Effects

Another investigation highlighted the antioxidant capabilities of related compounds, demonstrating their effectiveness in reducing oxidative damage in liver cells. The hepatoprotective effects were comparable to established antioxidants like silymarin .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Tert-butyl acetateLacks keto groupLow biological activity
Tert-butyl alcoholContains tert-butoxy groupMinimal biological activity
2-Methyl-3-oxobutyric acidLacks methoxy groupModerate biological activity

Scientific Research Applications

Synthetic Chemistry

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid serves as a versatile intermediate in organic synthesis. Its tert-butoxy and methoxy groups enhance its reactivity and solubility, making it suitable for various chemical transformations.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
EsterificationReacts with alcohols to form esters, useful in fragrance and flavor synthesis.
Michael AdditionActs as a Michael acceptor in conjugate addition reactions.
AmidationForms amides when reacted with amines, important for pharmaceuticals.

Pharmaceutical Applications

The compound has potential applications in drug development, particularly as a building block for the synthesis of bioactive molecules. Its structure allows for modifications that can lead to improved pharmacological properties.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, a study showed that specific derivatives inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms.

Biochemical Studies

This compound is also utilized in biochemical assays to study enzyme activities and metabolic pathways. Its unique functional groups allow it to act as a substrate or inhibitor for various enzymes.

Table 2: Enzyme Interaction Studies

EnzymeInteraction TypeObserved EffectReference
Aldose ReductaseCompetitive inhibitionReduced glucose metabolism
LipoxygenaseSubstrate for lipoxygenaseIncreased inflammatory mediators

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
  • Structure : Ethoxy group at position 3, 2,2-dimethyl substituents.
  • Key Differences : Replacement of tert-butoxy with ethoxy reduces steric hindrance and alters hydrolysis kinetics. The absence of methoxy impacts electronic properties.
  • Applications : Used in organic synthesis as a ketone precursor .
(b) 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
  • Structure: Boc-protected amino group at position 3, methyl at position 2.
  • Key Differences: The amino group introduces nucleophilic reactivity, making it valuable in peptide synthesis. The absence of methoxy limits electronic modulation .
  • Applications : Building block for peptidomimetics and protease inhibitors .
(c) 2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
  • Structure: Boc-amino at position 2, methoxy at position 3.
  • Key Differences : Methoxy placement at position 3 (vs. position 2 in the target compound) alters steric and electronic effects.
  • Synthesis : Involves ethyl chloroformate-mediated coupling with benzylamine .

Physicochemical Properties

Compound Molecular Weight Stability Reactivity Highlights
Target Compound ~250 (estimated) Likely stable at -20°C* Acid-labile tert-butoxy; methoxy enhances solubility
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid ~174 Stable at RT Base-sensitive ester; ketone redox-active
3-(Boc-amino)-2-methylpropanoic acid 203.24 ≥4 years at -20°C Boc deprotection under acidic conditions
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid 219.2 ≥4 years at -20°C Serine derivative; hydrolytically stable

*Inferred from analogous compounds .

Key Research Findings and Limitations

  • Reactivity : The tert-butoxy group in the target compound likely facilitates selective deprotection under mild acidic conditions, analogous to Boc-protected analogs .
  • Stereochemical Complexity: Enantiomer purification methods (e.g., chiral salt formation) used for 3-[tert-butoxycarbonyl]amino]-2-methylpropanoic acid could apply to the target compound .
  • Data Gaps : Direct spectral or biological data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving tert-butyl carbamate derivatives and aminooxypropanoic acid precursors. For example, a similar tert-butoxycarbonyl-protected compound was synthesized using tert-butyl (3-oxocyclobutyl)carbamate and 2-(aminooxy)-2-methylpropanoic acid hydrochloride in the presence of NaOAc as a base, achieving 98% yield under mild conditions . Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equiv of nucleophile), temperature control (room temperature), and inert atmospheres to prevent side reactions.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR : Analyze the tert-butoxy group (δ ~1.2–1.4 ppm for nine equivalent protons) and methoxy protons (δ ~3.2–3.5 ppm). Compare with literature data for Boc-protected analogs to confirm regiochemistry .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (≥95% threshold for research-grade material) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ or [M−H]⁻) and detect fragmentation patterns indicative of tert-butoxy cleavage .

Q. What are the critical stability considerations for storage and handling?

  • Methodology : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the tert-butoxy and methoxy groups. Stability studies for similar compounds show ≥4-year integrity under these conditions . Avoid prolonged exposure to acidic/basic environments, as tert-butoxy esters are prone to deprotection under strong acids (e.g., TFA) or bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across studies for this compound?

  • Methodology : Cross-validate data using orthogonal techniques. For example, discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or impurities. Use COSY and HSQC experiments to confirm spin systems and assign stereochemistry . Compare retention times in HPLC with authentic standards when available . If conflicting mass spectra arise, re-analyze using MALDI-TOF for higher sensitivity in detecting low-abundance impurities .

Q. What strategies mitigate racemization during the synthesis of stereoisomers of this compound?

  • Methodology :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., Boc-protected serine or threonine derivatives) to enforce stereochemical control .
  • Low-Temperature Reactions : Conduct coupling steps at –20°C to minimize epimerization .
  • Catalytic Asymmetric Methods : Explore organocatalysts (e.g., proline derivatives) for enantioselective esterification, as demonstrated in tert-butoxycarbonyl amino acid syntheses .

Q. What are the potential applications of this compound in drug delivery or prodrug design?

  • Methodology : The tert-butoxy and methoxy groups enhance lipophilicity, making it a candidate for prodrug derivatization. For example:

  • Radiopharmaceuticals : Incorporate into chelating agents (e.g., HBED-CC-tris(tBu) ester analogs) for targeted delivery in PET imaging .
  • Peptide Conjugates : Use the carboxylic acid moiety for covalent attachment to peptide backbones, enabling pH-sensitive release in tumor microenvironments .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodology : Systematically test solubility in buffered solutions (pH 2–10) and polar aprotic solvents (DMF, DMSO). For example, tert-butoxy analogs show improved solubility in DMSO (>50 mg/mL) but poor aqueous solubility (<1 mg/mL in water), requiring sonication or co-solvents (e.g., 10% EtOH) for biological assays . Document solvent purity, as trace water or acids can alter results .

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